molecular formula C14H15N3O3 B6224591 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione CAS No. 2768326-37-8

3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B6224591
CAS No.: 2768326-37-8
M. Wt: 273.29 g/mol
InChI Key: CMHQPTBPDFUNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a small molecule with significant biological activity, primarily used in the treatment of certain cancers and immune disorders. Lenalidomide has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lenalidomide can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperidine-2,6-dione with 5-aminoisoindoline-1-one under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, lenalidomide is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide, which may have different biological activities and therapeutic potentials.

Scientific Research Applications

Lenalidomide is widely used in scientific research due to its potent biological activity. It is primarily used in the treatment of multiple myeloma, a type of blood cancer, and certain inflammatory disorders. Additionally, lenalidomide has shown promise in the treatment of other cancers and immune-related conditions.

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms. It modulates the immune system by enhancing the activity of T-cells and natural killer (NK) cells. It also inhibits the production of pro-inflammatory cytokines and promotes apoptosis (programmed cell death) in cancer cells. The molecular targets of lenalidomide include cereblon, a protein involved in the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Lenalidomide is structurally similar to thalidomide, but it has a different side chain that enhances its therapeutic efficacy and reduces its side effects. Other similar compounds include pomalidomide and ixazomib, which are also used in the treatment of multiple myeloma. Lenalidomide is unique in its ability to modulate the immune system and its relatively lower toxicity compared to thalidomide.

Properties

CAS No.

2768326-37-8

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H15N3O3/c1-16-12(18)5-4-11(14(16)20)17-7-8-6-9(15)2-3-10(8)13(17)19/h2-3,6,11H,4-5,7,15H2,1H3

InChI Key

CMHQPTBPDFUNKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.